Enhanced Lipophilicity Relative to Non‑Brominated Parent
Bromination at the 7‑position increases lipophilicity by approximately 0.7 log units compared to the non‑brominated 3‑hydroxyquinoline‑4‑carboxylic acid . The target compound exhibits an XLogP3‑AA of 2.6, whereas the parent scaffold shows an XLogP3‑AA of 1.9 . This increase reflects the contribution of the bromine atom's hydrophobic surface area and influences membrane permeability and bioavailability in downstream applications.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 3‑Hydroxyquinoline‑4‑carboxylic acid: 1.9 |
| Quantified Difference | +0.7 log units (37% increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18) |
Why This Matters
Higher lipophilicity can enhance passive membrane diffusion, critical for cell‑based assays or lead optimization campaigns targeting intracellular pathways.
- [1] PubChem. (2026). 7-Bromo-3-hydroxyquinoline-4-carboxylic acid. CID 39346118. View Source
- [2] PubChem. (2026). 3-Hydroxyquinoline-4-carboxylic acid. CID 8352. View Source
